N-Allyl-1,3-thiazol-2-amine hydrochloride
Description
Chemical Identity and Classification
This compound possesses a well-defined chemical identity characterized by its unique molecular structure and physical properties. The compound is officially designated with the Chemical Abstracts Service registry number 1234852-68-6 and carries the molecular formula C6H9ClN2S, corresponding to a molecular weight of 176.67 grams per mole. The International Union of Pure and Applied Chemistry nomenclature assigns this compound the systematic name "this compound," which accurately reflects its structural composition and salt form. The compound's International Chemical Identifier string is represented as InChI=1S/C6H8N2S.ClH/c1-2-3-7-6-8-4-5-9-6;/h2,4-5H,1,3H2,(H,7,8);1H, providing a standardized method for digital chemical identification. The Simplified Molecular Input Line Entry System representation, C=CCNC1=NC=CS1.[H]Cl, offers a compact textual description of the molecular structure suitable for computational applications.
The compound exists as a hydrochloride salt, indicating the protonation of the basic nitrogen atom within the thiazole ring system by hydrochloric acid. This salt formation significantly influences the compound's physical properties, including its enhanced water solubility compared to the free base form. The thiazole core structure classifies this compound within the broader category of five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. The presence of the allyl group (prop-2-en-1-yl) attached to the amino nitrogen introduces an unsaturated aliphatic component that can participate in various chemical reactions, particularly those involving the alkene functionality.
Commercial suppliers typically offer this compound with a minimum purity specification of 95 percent, indicating high-quality synthetic preparation and purification methods. The compound's classification extends beyond simple heterocyclic chemistry to include categories such as substituted thiazoles, amino heterocycles, and vinyl-containing organic compounds. This multi-faceted classification reflects the compound's potential utility across diverse research applications and synthetic pathways.
Historical Context in Thiazole Chemistry
The development of this compound must be understood within the broader historical context of thiazole chemistry, which has evolved significantly since the late nineteenth century. Thiazole itself was first described by Hantzsch and Weber in 1887, with its structure subsequently confirmed by Prop in 1889, establishing the foundation for all subsequent thiazole derivative research. The fundamental thiazole ring system, consisting of a five-membered heterocycle containing both sulfur and nitrogen atoms, has served as a versatile building block for countless synthetic endeavors throughout the twentieth and twenty-first centuries.
The historical significance of thiazole chemistry extends beyond purely academic interest, as evidenced by the discovery of thiamine (vitamin B1), which contains the thiazole ring as a critical structural component. This discovery highlighted the biological importance of thiazole-containing compounds and spurred extensive research into synthetic thiazole derivatives with potential therapeutic applications. The development of systematic synthetic methodologies for thiazole construction, including the landmark Cook-Heilbron thiazole synthesis discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, provided researchers with reliable methods for preparing 5-aminothiazole derivatives.
The Cook-Heilbron synthesis specifically addressed the formation of 5-aminothiazoles through reactions of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. This methodology represented one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, transforming what had been a relatively unknown class of compounds into synthetically accessible targets. The historical development of thiazole chemistry demonstrates a progression from fundamental structural elucidation to sophisticated synthetic methodology development, ultimately enabling the preparation of complex derivatives such as this compound.
The evolution of thiazole chemistry has been characterized by continuous innovation in synthetic approaches, with researchers developing increasingly efficient and versatile methods for thiazole ring construction and functionalization. The introduction of allyl substituents onto thiazole scaffolds represents a more recent development in this historical progression, reflecting the ongoing expansion of thiazole chemistry into new structural territories. Modern synthetic approaches have enabled the preparation of highly functionalized thiazole derivatives that would have been inaccessible using earlier methodologies, demonstrating the cumulative nature of chemical knowledge development.
Significance in Heterocyclic Chemistry Research
This compound holds particular significance within contemporary heterocyclic chemistry research due to its unique structural features and potential applications across multiple research domains. The compound exemplifies the versatility of heterocyclic systems, combining the aromatic stability of the thiazole ring with the reactive potential of the allyl substituent. This structural combination provides researchers with opportunities to explore both electrophilic and nucleophilic reaction pathways, making the compound valuable for synthetic methodology development and mechanistic studies.
The thiazole ring system itself contributes significantly to the compound's research value through its distinctive electronic properties. Thiazoles are characterized by significant pi-electron delocalization and possess considerable aromaticity, more so than corresponding oxazoles, as evidenced by proton nuclear magnetic resonance chemical shifts indicating strong diamagnetic ring current effects. The calculated pi-electron density distribution identifies specific sites for electrophilic substitution and proton abstraction, providing predictable reactivity patterns that facilitate synthetic planning and reaction design.
The presence of the allyl group introduces additional synthetic possibilities through its unsaturated carbon-carbon double bond, which can participate in various addition reactions, cycloaddition processes, and radical-mediated transformations. This functional group diversity makes this compound particularly valuable for synthetic chemists seeking to develop new reaction methodologies or prepare complex molecular structures. The compound serves as both a synthetic intermediate and a model system for studying the reactivity of functionalized thiazole derivatives.
Research applications for thiazole derivatives have expanded considerably in recent decades, with numerous reports highlighting their utility in developing compounds with diverse biological activities. The thiazole moiety has been recognized as a versatile standalone unit contributing to antimicrobial, anti-inflammatory, and other therapeutic effects. While this compound represents a specific structural variant within this broader class, its unique substitution pattern provides opportunities for investigating structure-activity relationships and developing new synthetic strategies.
The compound's significance extends to its role in advancing fundamental understanding of heterocyclic chemistry principles. Studies of thiazole derivatives contribute to broader knowledge of heteroaromatic systems, including their electronic properties, reactivity patterns, and synthetic accessibility. The systematic investigation of compounds such as this compound helps establish general principles that can be applied to the design and synthesis of other heterocyclic systems.
Properties
IUPAC Name |
N-prop-2-enyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-2-3-7-6-8-4-5-9-6;/h2,4-5H,1,3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUISHOUHZCJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In organic synthesis, N-Allyl-1,3-thiazol-2-amine hydrochloride serves as a valuable building block for constructing more complex molecules. Its unique structure enables the creation of diverse chemical libraries essential for drug discovery and development. The compound's reactivity can be leveraged to form various derivatives that exhibit different biological activities.
Biology
The compound is utilized in biochemical research to investigate enzyme mechanisms and protein interactions. Its ability to interact with biological macromolecules makes it a useful probe in biochemical assays. For instance, studies have demonstrated its role in modulating tubulin dynamics, which is crucial for understanding cancer cell proliferation .
Case Study: Tubulin Inhibition
A series of related compounds were synthesized to evaluate their antiproliferative activity against human cancer cell lines. The study found that certain derivatives effectively inhibited tubulin polymerization, suggesting potential applications in cancer therapy .
Medicine
This compound shows promise in medicinal chemistry for developing new therapeutic agents. Its thiazole ring is a common motif in bioactive molecules, making it an attractive candidate for drug design targeting various diseases, including cancer and neurodegenerative disorders .
Case Study: Neurodegenerative Diseases
Research indicates that thiazole derivatives can modulate β-secretase activity, which is relevant for Alzheimer's disease treatment. Compounds similar to this compound have been identified as potential BACE inhibitors .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials such as pharmaceuticals and agrochemicals. Its unique properties allow it to be integrated into coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-Allyl-1,3-thiazol-2-amine hydrochloride exerts its effects depends on its specific application. In biochemical research, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Thiazol-2-amine derivatives vary primarily in their substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
Crystallographic Data
Crystal structures of related compounds reveal intermolecular interactions:
Biological Activity
N-Allyl-1,3-thiazol-2-amine hydrochloride is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.
This compound has the molecular formula and a molecular weight of 176.67 g/mol. The compound features a thiazole ring, which is a common motif in many bioactive molecules, enhancing its potential in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It can bind to enzyme active sites, thereby inhibiting their activity or altering their function. This interaction can lead to significant changes in cellular processes and metabolic pathways.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, studies on similar compounds have shown effective growth inhibition against various cancer cell lines. A study demonstrated that certain 2-amino-thiazole derivatives exhibited IC50 values as low as 2.01 µM against HT29 cancer cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-thiazole derivative | HT29 | 2.01 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 - 0.86 |
Antimicrobial Activity
This compound has been explored for its antibacterial properties, particularly against Mycobacterium tuberculosis . Studies have reported sub-micromolar minimum inhibitory concentrations (MICs), suggesting that derivatives of thiazole can be developed into novel anti-tubercular agents .
In Vitro Studies
In vitro assessments have been conducted to evaluate the anticancer activity of various thiazole derivatives. For example, a series of compounds were tested against glioblastoma and melanoma cell lines, showing selective cytotoxicity with minimal toxicity to normal cells . The results indicated that structural modifications significantly influenced their biological activity.
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the thiazole ring. It was found that electron-withdrawing groups at specific positions enhanced the anticancer activity of these compounds .
Preparation Methods
Direct Cyclization Method
The direct synthesis of this compound involves the reaction of an alpha-thiocyano carbonyl compound with allylamine in the presence of hydrochloric acid. The process is as follows:
Step 1: Equimolar amounts of the alpha-thiocyano carbonyl compound (e.g., 3-thiocyano-butanone-2) and allylamine are mixed.
Step 2: A dilute aqueous solution of hydrochloric acid (0.001 to 2.0 moles HCl per mole of amine) is added to neutralize the amine and facilitate the reaction.
Step 3: The mixture is heated to reflux (approximately 100°C) for a substantial time interval (several hours) to allow cyclization to the thiazole ring.
Step 4: The product, this compound, precipitates or can be isolated by conventional workup.
This method yields the hydrochloride salt directly due to the acidic reaction medium and is efficient for producing the target compound with high purity.
Alternative Synthetic Routes
Other synthetic approaches involve:
Sulfonylation followed by Amino Group Alkylation: Starting from 2-aminothiazole sulfonamides, alkylation with allyl halides under controlled conditions produces N-allyl derivatives. This method allows for selective N-alkylation and subsequent conversion to hydrochloride salts by treatment with HCl gas or aqueous HCl.
Hantzsch-type Condensation: The classical Hantzsch reaction between alpha-haloketones and thioureas can be adapted for N-allyl substitution by using N-allyl thiourea derivatives, followed by dehydrohalogenation to yield 2-iminothiazoles, which can be converted to the desired amine hydrochloride salts.
Sonochemical Methods: Recent advances include the use of ultrasound irradiation to promote regioselective synthesis of thiazole derivatives. For example, bis-thioureas reacted with phenacyl bromides under sonication yield bis-2-iminothiazolines, which can be further modified to introduce allyl groups and form hydrochloride salts.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Data
A patent (US2863874A) provides detailed experimental conditions for the preparation of 2-aminothiazoles, including the N-allyl derivatives. Key findings include:
Optimal acid concentration ranges from 0.001 to 2.0 moles HCl per mole of amine.
Reaction temperatures between 50°C and reflux (~110°C) are effective, with reflux conditions preferred for complete conversion.
Equimolar reactant ratios favor high yields and purity.
The reaction proceeds via neutralization of the amine by HCl, facilitating nucleophilic attack and cyclization.
In a recent study on thiazole derivatives synthesis under sonication, yields of thiazole products reached up to 98%, highlighting the efficiency of ultrasound-assisted methods.
Summary Table of Preparation Parameters for this compound
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Reactants | Alpha-thiocyano carbonyl compound + allylamine | Equimolar amounts preferred |
| Acid | Dilute aqueous HCl (0.001–2.0 mole per mole amine) | Neutralizes amine, forms hydrochloride salt |
| Temperature | 50–110°C (reflux preferred) | Higher temperature improves yield |
| Reaction Time | Several hours (typically 4–8 hours) | Monitored by TLC or other analytical methods |
| Workup | Isolation by filtration or extraction | Direct isolation of hydrochloride salt possible |
| Yield | High (typically >80%) | Dependent on purity of starting materials |
Q & A
Q. What are the optimized synthetic routes for N-Allyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of allylamine derivatives with thiazole precursors. For example, analogous compounds like 5-chloro-4-methyl-1,3-thiazol-2-amine hydrochloride are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (50–70°C) using bases like Na₂CO₃ . For N-allyl derivatives, palladium-catalyzed hydroamination of allylic substrates (e.g., 3-buten-2-amine hydrochloride) with thiazol-2-amine precursors can be employed, as demonstrated in allylamine synthesis protocols . Key parameters include:
- Temperature control (60–80°C) to prevent side reactions.
- Solvent selection (e.g., pyridine or DMF) to stabilize intermediates.
- Purification via recrystallization (methanol/water mixtures) or column chromatography .
Q. Which analytical techniques are critical for validating the purity and structure of this compound?
- Methodological Answer :
- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the allyl group (δ 5.2–5.8 ppm for vinyl protons; δ 115–135 ppm for carbons) and thiazole ring (δ 7.0–8.0 ppm for aromatic protons) .
- IR : Confirm N–H stretching (~3300 cm⁻¹) and C=S vibrations (~680 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ ions (e.g., m/z ~192 for C₆H₁₀ClN₂S) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., PFOR enzyme, as seen in nitazoxanide derivatives) . Prioritize binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen-bonding interactions with catalytic residues.
- ADMET Prediction : Employ SwissADME to assess solubility (LogP ≤ 3), bioavailability (TPSA ≤ 140 Ų), and cytochrome P450 interactions .
- Collision Cross-Section (CCS) : Predict CCS values (e.g., 155.4 Ų for [M+H]⁺) using tools like MetCCS to validate ion mobility spectrometry data .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for thiazole-amine derivatives?
- Methodological Answer :
- XRD Refinement : Use SHELXL for high-resolution data to detect disorder or twinning. For example, SHELXL’s TWIN/BASF commands can model twinned crystals .
- Validation Tools : Check for outliers using PLATON’s ADDSYM to avoid over-interpretation of hydrogen bonds (e.g., false N–H⋯N interactions) .
- Cross-Validation : Compare XRD-derived bond lengths (e.g., C–S = 1.74 Å) with DFT-optimized geometries (B3LYP/6-31G*) .
Q. How does the N-Allyl substituent influence the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Structural Analysis : The allyl group enhances hydrophobic interactions with enzyme pockets (e.g., PFOR’s flavin-binding domain). Compare IC₅₀ values of N-Allyl derivatives vs. non-substituted analogs .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, increased Km values suggest competitive binding .
- Mutagenesis : Engineer enzyme variants (e.g., E. coli PFOR C263A) to test if the allyl group disrupts catalytic cysteine residues .
Critical Analysis of Contradictions
- Synthetic Routes : suggests palladium-catalyzed hydroamination for allylamines, while uses aqueous Na₂CO₃ for thiazole-amine coupling. Researchers should compare yields and scalability.
- Bioactivity Claims : While links thiazole-amines to PFOR inhibition, emphasizes anticancer mechanisms. Cross-disciplinary assays (e.g., enzymatic + cytotoxicity) are advised.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
